molecular formula C11H16BrNO2 B13296822 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol

2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13296822
M. Wt: 274.15 g/mol
InChI Key: CBWJFYRMDKAIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a methoxypropan-2-ylamino substituent. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other reactions. The exact pathways and molecular targets depend on the specific application and conditions .

Comparison with Similar Compounds

2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-4-[(1-methoxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-8(7-15-2)13-6-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

CBWJFYRMDKAIJD-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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